molecular formula C23H28N6O3S B11202455 N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide

N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide

Cat. No.: B11202455
M. Wt: 468.6 g/mol
InChI Key: JZPCGIXKKVEKPN-UHFFFAOYSA-N
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Description

N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethylamine, 4-methylbenzyl chloride, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. Examples include:

  • Thiazolopyrimidine-based inhibitors of kinases
  • Piperidine-based drugs used in the treatment of neurological disorders

Uniqueness

N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C23H28N6O3S

Molecular Weight

468.6 g/mol

IUPAC Name

N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H28N6O3S/c1-3-24-21(31)17-5-4-10-28(12-17)23-27-20-19(33-23)22(32)29(14-26-20)13-18(30)25-11-16-8-6-15(2)7-9-16/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,24,31)(H,25,30)

InChI Key

JZPCGIXKKVEKPN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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